![molecular formula C10H9F3O4 B1528496 Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate CAS No. 1480321-04-7](/img/structure/B1528496.png)
Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate
Overview
Description
“Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is an organic compound with the chemical formula C10H9F3O4. It is also known as methyl 3-(trifluoromethoxy)phenylhydroxyacetate or 3-[(trifluoromethoxy)phenyl]glycolic acid methyl ester. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is 250.17 . Its IUPAC name is methyl hydroxy [3- (trifluoromethoxy)phenyl]acetate . The InChI code for this compound is 1S/C10H9F3O4/c1-16-9 (15)8 (14)6-3-2-4-7 (5-6)17-10 (11,12)13/h2-5,8,14H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate” is a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
One significant application of related compounds involves the high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its use in preparing hydroxytyrosyl acetate. This process involves stabilizing hydroxytyrosol against oxidation, facilitating its easy purification and long-term storage. The protective group's hydrolysis under physiological conditions allows the release of the active principle, demonstrating the compound's utility in organic synthesis and potential biomedical applications (A. Gambacorta, D. Tofani, & A. Migliorini, 2007).
Medicinal Chemistry
In medicinal chemistry, compounds such as "Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate" and its derivatives show promising applications. For instance, research on "Westerdijkin A," a new hydroxyphenylacetic acid derivative from a deep-sea fungus, revealed its weak inhibitory activities towards certain cancer cell lines, showcasing the potential for developing new anticancer drugs (Mangaladoss Fredimoses et al., 2015).
Electrochemical Applications
Electrochemical fluorination and radiofluorination using derivatives of the compound have been explored, highlighting the role of such chemical entities in synthesizing fluorinated organic compounds. This process is crucial for developing radiopharmaceuticals and other fluorine-containing materials, indicating the compound's utility in electrochemistry and radiochemistry (Mehrdad Balandeh et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5,8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXZYSOIPRHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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